molecular formula C9H15N3OS B13548179 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine

5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine

Cat. No.: B13548179
M. Wt: 213.30 g/mol
InChI Key: ZCWDZZLMLMPZBX-SNAWJCMRSA-N
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Description

5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminopropenyl group, a methoxy group, and a dimethylamino group attached to the thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the aminopropenyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction. The methoxy group is usually introduced via methylation of a hydroxyl precursor, and the dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the aminopropenyl group or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Preliminary research indicates potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It may be used in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropenyl group and the thiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. The methoxy and dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Aminoprop-1-en-1-yl)-2-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.

    2-(3-Aminoprop-1-en-1-yl)-5-bromophenol: Similar structure but with a bromine atom instead of a methoxy group.

    4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is unique due to its combination of functional groups and the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the methoxy group and the dimethylamino group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

5-[(E)-3-aminoprop-1-enyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3OS/c1-12(2)9-11-8(13-3)7(14-9)5-4-6-10/h4-5H,6,10H2,1-3H3/b5-4+

InChI Key

ZCWDZZLMLMPZBX-SNAWJCMRSA-N

Isomeric SMILES

CN(C)C1=NC(=C(S1)/C=C/CN)OC

Canonical SMILES

CN(C)C1=NC(=C(S1)C=CCN)OC

Origin of Product

United States

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